Thiomethyl-methyl tetrazole

Oligonucleotide Synthesis Activator Chemistry Reaction Kinetics

Automated synthesizer downtime from activator precipitation disrupts high-throughput oligonucleotide production. 5-Ethylthio-1H-tetrazole (ETT) directly resolves this with 1.5× higher acetonitrile solubility (0.75 M) versus 1H-tetrazole, preventing line clogging in microfluidic systems such as ABI 3900, MerMade™, and Dr. Oligo™. • 50% reduction in RNA phosphoramidite coupling time vs. standard 1H-tetrazole • pKa 4.28 enables balanced DNA/RNA activation on a single platform, minimizing n+1 impurities • Validated coupling efficiency >99% with sterically demanding 2'-O-TBDMS monomers at 0.25 M working concentration

Molecular Formula C3H6N4S
Molecular Weight 130.17
CAS No. 70309-26-1
Cat. No. B2486571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiomethyl-methyl tetrazole
CAS70309-26-1
Molecular FormulaC3H6N4S
Molecular Weight130.17
Structural Identifiers
SMILESC(CS)C1=NNN=N1
InChIInChI=1S/C3H6N4S/c8-2-1-3-4-6-7-5-3/h8H,1-2H2,(H,4,5,6,7)
InChIKeyMXQNNPVWCMVPPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





ETT Core Profile for Oligonucleotide Synthesis


5-Ethylthio-1H-tetrazole (ETT), commonly referenced by the synonym Thiomethyl-methyl tetrazole (CAS 70309-26-1), is a 5-substituted tetrazole heterocycle bearing an ethylthio (-S-CH₂CH₃) moiety at the C5 position . This substitution confers distinct physicochemical properties, most notably enhanced acidity (pKa ≈ 4.3) and increased solubility in acetonitrile (~0.75 M), which fundamentally differentiate its performance as an activator in phosphoramidite-based oligonucleotide synthesis from unsubstituted 1H-tetrazole and other in-class activators [1]. The compound serves as a critical intermediate for the activation of nucleoside phosphoramidites during solid-phase DNA and RNA synthesis, and is also employed as a side-chain modifier in the preparation of cephalosporin antibiotics [2].

ETT Substitution Challenges in Oligo Synthesis


Generic substitution of 5-ethylthio-1H-tetrazole with other tetrazole-based activators (e.g., 1H-tetrazole, 5-benzylthio-1H-tetrazole) or alternative nucleophiles (e.g., 4,5-dicyanoimidazole) in phosphoramidite oligonucleotide synthesis is demonstrably non-equivalent due to quantifiable differences in acidity (pKa), solubility, and resulting reaction kinetics [1]. These physicochemical divergences directly translate into measurable variations in coupling efficiency, synthesis cycle time, and final oligonucleotide yield and purity, particularly when working with sterically demanding RNA phosphoramidites or in high-throughput, automated synthesizer environments prone to precipitation-induced clogging [2]. The following quantitative evidence establishes the specific performance boundaries that define the operational envelope of ETT relative to its closest analogs, providing a rational basis for scientific selection and procurement.

ETT vs. Activator Analogs: Quantitative Evidence


Enhanced Acidity vs. 1H-Tetrazole

The presence of the ethylthio substituent significantly lowers the pKa of the tetrazole ring relative to the unsubstituted parent compound. A lower pKa enhances the proton-donating ability of the activator in the first step of the phosphoramidite activation mechanism, thereby increasing the overall reaction rate [1]. Specifically, the pKa of 5-ethylthio-1H-tetrazole is 4.3, compared to 4.89 for 1H-tetrazole, representing a quantifiable increase in acidity [2].

Oligonucleotide Synthesis Activator Chemistry Reaction Kinetics

Superior Acetonitrile Solubility vs. 1H-Tetrazole

5-Ethylthio-1H-tetrazole exhibits significantly greater solubility in the standard synthesis solvent acetonitrile compared to 1H-tetrazole. This property is critical for preventing reagent precipitation in the fluidic lines and microfluidic channels of modern automated DNA/RNA synthesizers [1]. The maximum solubility of ETT in acetonitrile is 0.75 M, whereas 1H-tetrazole is limited to 0.5 M under comparable conditions [2].

Oligonucleotide Synthesis Reagent Solubility High-Throughput Synthesis

RNA Coupling Time Reduction

In the context of oligoribonucleotide synthesis using 2'-O-t-butyldimethylsilyl (TBDMS) protected phosphoramidites, the use of 5-ethylthio-1H-tetrazole as the activator enables a substantial reduction in the required coupling time. A direct comparative study demonstrated that coupling times are reduced by half when using ETT relative to the standard conditions employing 1H-tetrazole [1]. This reduction is attributed to the faster formation of the reactive tetrazolide intermediate facilitated by the increased acidity of ETT [2].

RNA Synthesis Coupling Efficiency Solid-Phase Synthesis

RNA Synthesis Yield Improvement

A direct comparative study evaluating activator performance in solid-phase RNA synthesis demonstrated that a 0.25 M solution of 5-ethylthio-1H-tetrazole in acetonitrile provides a marked improvement in synthesis yield compared to a 0.45 M solution of 1H-tetrazole [1]. While ETT also showed enhanced performance in DNA synthesis relative to 1H-tetrazole, the magnitude of improvement was most pronounced in RNA syntheses, where the increased steric hindrance of RNA monomers demands a more effective activator [2].

RNA Synthesis Synthesis Yield DMT Assay

Balanced pKa Profile for Detritylation Control

While 5-benzylthio-1H-tetrazole (BTT) is often cited as a preferred activator for RNA synthesis due to its even lower pKa (4.08) and faster coupling kinetics, its increased acidity relative to ETT (pKa 4.28) raises concerns regarding premature detritylation during the coupling step [1]. Conversely, 4,5-dicyanoimidazole (DCI), while more nucleophilic, has a higher pKa (5.2) and thus a different activation mechanism profile [2]. The pKa of ETT (4.28) represents a balanced midpoint that provides sufficient acidity for efficient activation while mitigating the risk of unwanted acid-catalyzed side reactions that can lead to n+1 insertion impurities .

Activator Acidity RNA Synthesis n+1 Impurity

Side-Chain Modifier for Cephalosporins

5-Ethylthio-1H-tetrazole is utilized as a key intermediate in the synthesis of cephalosporin antibiotics, where it functions as a side-chain modifier introduced at the 3-position of the cephem nucleus [1]. The ethylthio-substituted tetrazole moiety is incorporated to modulate the physicochemical and pharmacokinetic properties of the final antibiotic compound. While direct, head-to-head quantitative comparison data for ETT versus other tetrazole-thiol intermediates (e.g., 1-methyl-5-mercaptotetrazole) in this specific application is limited in the public domain, the established utility of ETT in this context distinguishes it from activators like DCI or BTT, which lack this orthogonal application space [2].

Antibiotic Synthesis Cephalosporin Intermediate Beta-Lactam Modification

ETT Optimized Application Scenarios


High-Throughput Oligo Synthesis with Reliable Fluidics

For laboratories or production facilities employing high-throughput DNA/RNA synthesizers with microfluidic or small-diameter reagent lines (e.g., Applied Biosystems 3900, MerMade™, Dr. Oligo™), ETT is the preferred activator due to its 1.5x higher solubility in acetonitrile (0.75 M vs. 0.5 M for 1H-tetrazole) [6]. This superior solubility profile directly mitigates the risk of precipitation-induced line clogging and nozzle blockage, thereby reducing instrument downtime and maintenance interventions. Procurement specifications should prioritize ETT solutions with low water content (< 50 ppm) to maintain solubility and activator performance .

Rapid RNA Oligonucleotide and Ribozyme Synthesis

In workflows demanding rapid turnaround of synthetic RNA (e.g., siRNA, guide RNAs, ribozymes), ETT delivers a quantifiable 50% reduction in phosphoramidite coupling time compared to standard 1H-tetrazole conditions [6]. This acceleration is particularly valuable when using sterically demanding 2'-O-TBDMS protected monomers. Furthermore, ETT provides a marked improvement in overall RNA synthesis yield even at lower working concentrations (0.25 M) than typically used for 1H-tetrazole (0.45 M), enhancing both throughput and material economy .

General-Purpose DNA/RNA Synthesis with Balanced Acidity

For core facilities and research groups synthesizing a diverse array of oligonucleotides (both DNA and RNA), ETT represents a versatile, single-activator solution. Its pKa of 4.28 occupies a functional midpoint between the less acidic 1H-tetrazole (pKa 4.89) and the more acidic 5-benzylthio-1H-tetrazole (BTT, pKa 4.08) [6]. This balanced acidity provides effective activation kinetics for both standard DNA and challenging RNA syntheses, while avoiding the elevated risk of acid-catalyzed detritylation and subsequent n+1 impurity formation that can accompany the use of BTT in certain sequence contexts .

Cephalosporin Intermediate Synthesis

In medicinal chemistry and process development settings focused on beta-lactam antibiotics, 5-ethylthio-1H-tetrazole serves as a key building block for introducing a substituted tetrazolylthiomethyl group at the 3-position of the cephem nucleus [6]. This application is orthogonal to its use as an oligonucleotide synthesis activator, providing a distinct and validated synthetic utility. While direct comparative data for ETT versus other tetrazole thiols in this context is sparse, the compound's established role in cephalosporin modification (e.g., cefmenoxime analogs) supports its inclusion in screening libraries for novel antibiotic candidates .

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